molecular formula C17H17FN2 B13089245 (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B13089245
M. Wt: 268.33 g/mol
InChI Key: IDRPTRORDBPNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine” is a chemical compound with the following molecular formula: C15H16FNR. It belongs to the class of indole derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Introduction of Fluorine: The starting material, 2-fluoroacetophenone, undergoes a reaction with aniline to form the intermediate 5-(2-fluorophenyl)-1H-indole.

    Dimethylation: The indole intermediate is then dimethylated using formaldehyde and dimethylamine to yield “(5-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine.”

Industrial Production:

The industrial production of this compound likely follows similar synthetic routes but on a larger scale. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale production.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the indole nitrogen to its corresponding oxide.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

    Reduction: Reduction of the fluorine substituent may also be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or peracids.

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:

The major products depend on the specific reaction conditions. For example:

  • Oxidation: N-oxide derivative.
  • Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through structure-activity relationship studies. The indole framework is known for its biological activity, and modifications such as fluorination can enhance potency against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.

  • Case Study : A study demonstrated that derivatives of fluorinated indoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of DNA synthesis and repair pathways, making these compounds valuable in developing targeted cancer therapies .

Neuropharmacological Potential

Research indicates that indole derivatives can influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

  • Case Study : Compounds with similar structural motifs have been shown to act as selective serotonin reuptake inhibitors (SSRIs), highlighting the therapeutic potential of (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine in neuropharmacology .

Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclizations.

  • Synthesis Example : Utilizing microwave-assisted reactions, researchers have synthesized new pyrazolo[1,5-a]pyrimidines using this compound as a precursor. These new compounds have demonstrated enhanced biological activity against specific cancer cell lines .

Ligand Development

The compound has potential applications as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal-organic frameworks (MOFs), which are useful in catalysis and gas storage.

  • Case Study : Research has shown that indole-based ligands can form stable complexes with transition metals, enhancing their catalytic properties in organic transformations . The structural features of this compound make it an attractive candidate for further exploration in this field.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer activity through enzyme inhibitionSignificant cytotoxicity against cancer cell lines
NeuropharmacologyPotential as an SSRI for mood disordersInfluences serotonin receptor activity
Organic SynthesisBuilding block for complex organic moleculesUsed in synthesizing pyrazolo[1,5-a]pyrimidines
Coordination ChemistryDevelopment of metal-organic frameworksForms stable complexes with transition metals

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, this compound’s unique features could be explored by comparing it to related indole derivatives.

Biological Activity

The compound (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine , also known by its CAS number 881674-56-2, belongs to a class of indole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C13H14F N
  • Molecular Weight : 215.26 g/mol
  • Structure : The compound features a fluorophenyl group attached to an indole core, which is a common structural motif in various bioactive compounds.

Anticancer Potential

Research indicates that indole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study evaluating a series of fluorinated indole derivatives demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests that the presence of the fluorine atom enhances the biological activity against cancer cell proliferation .

The mechanism underlying the anticancer activity often involves the disruption of cellular pathways critical for cancer cell survival. For instance, compounds with similar structures have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Synthesis and Evaluation

A notable study synthesized various indole derivatives, including this compound, and evaluated their biological activities. The synthesis involved standard organic reactions such as Friedel-Crafts acylation and subsequent modifications to introduce the dimethylmethanamine group .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundInhibition of L1210 leukemia cells<10
5-Fluoroindole derivativeAntiproliferative effects on various cancer cell lines15
Indole-based anticancer agentInduction of apoptosis in cancer cells<5

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine, and how can reaction parameters be optimized?

Basic Research Question
The synthesis typically involves indole ring formation followed by functionalization. Key steps include:

  • Indole Core Construction : Use Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-fluorophenyl group at the 5-position .
  • Amine Functionalization : Introduce the dimethylamino group via reductive amination or nucleophilic substitution at the indole’s 3-position .
  • Optimization : Adjust catalysts (e.g., Pd for coupling reactions), solvent polarity (DMF or ethanol), and temperature to enhance yield. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most robust for confirming the structural integrity and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and fluorophenyl-indole connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C17H16FN2) and detect isotopic patterns .
  • HPLC with UV/FLD Detection : Quantify impurities using certified reference materials (e.g., TraceCERT® standards) and validate methods per ICH guidelines .

Q. How does the 2-fluorophenyl moiety influence the compound’s biochemical interactions compared to non-fluorinated analogs?

Advanced Research Question
The electron-withdrawing fluorine atom enhances:

  • Receptor Binding : Increased affinity for targets like serotonin receptors due to altered electronic density .
  • Metabolic Stability : Reduced CYP450-mediated oxidation, as seen in fluorinated P-CABs (e.g., TAK-438) .
  • Experimental Validation : Perform competitive binding assays (e.g., radioligand displacement) and metabolic stability tests in microsomes .

Q. How can researchers resolve contradictions in reported solubility data for indole derivatives like this compound?

Methodological Focus

  • Standardized Protocols : Replicate solubility tests in buffered solutions (pH 1.2–7.4) using USP/Ph. Eur. methods .
  • Co-solvent Systems : Evaluate solubility in DMSO:water mixtures (e.g., 10% DMSO) to mimic biological assay conditions .
  • Thermodynamic Analysis : Measure logP via shake-flask or HPLC-derived methods to correlate with experimental solubility .

Q. What in vitro models are suitable for studying this compound’s interaction with gastric acid-related targets?

Advanced Research Question

  • H+/K+-ATPase Inhibition Assays : Use porcine gastric microsomes to assess IC50 values under varying pH (6.5–7.5) .
  • Cell-Based Models : Test acid secretion in parietal cell cultures using pH-sensitive fluorescent dyes .
  • Comparative Studies : Benchmark against known P-CABs (e.g., TAK-438) and PPIs to evaluate potency and reversibility .

Q. How should acute and sub-acute toxicity studies be designed for this compound following OECD guidelines?

Methodological Focus

  • Acute Toxicity (OECD 423) : Administer single doses (5–2000 mg/kg) to rodents, monitor mortality, and clinical signs for 14 days .
  • Sub-Acute Toxicity (OECD 407) : 28-day repeated dosing with hematological, biochemical, and histopathological endpoints .
  • Dose Selection : Base on LD50 estimates from Gramine studies (a structural analog) .

Q. What computational approaches can predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • ADMET Prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate bioavailability, CYP inhibition, and hepatotoxicity .
  • Docking Simulations : Map interactions with targets like 5-HT receptors using AutoDock Vina or Schrödinger .
  • Validation : Correlate in silico results with in vitro data (e.g., microsomal stability assays) .

Q. What strategies mitigate degradation during storage of fluorinated indole derivatives?

Methodological Focus

  • Stability-Indicating Methods : Use HPLC-DAD to track degradation under stress conditions (heat, light, humidity) .
  • Lyophilization : Store as lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations .

Q. How does the compound’s stereoelectronic profile affect its reactivity in nucleophilic environments?

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Experimental Probes : React with thiols or amines under varying pH to assess nucleophilic susceptibility .
  • Comparative Analysis : Contrast with non-fluorinated analogs to isolate fluorine’s electronic effects .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Focus

  • Purification Bottlenecks : Replace column chromatography with recrystallization or distillation for cost efficiency .
  • Byproduct Management : Optimize reaction stoichiometry and quenching steps to minimize impurities .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-8-7-12(9-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3

InChI Key

IDRPTRORDBPNJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.